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Compound of Interest

Compound Name: Aripiprazole Related Compound B
CAS No.: 1424858-02-5
Cat. No.: B601586
Get Quote
. J

Chemical Identity, Formation Mechanisms, and
Analytical Control[1]
Executive Summary & Regulatory Distinction

Aripiprazole Related Compound B (USP nomenclature) is a critical process-related impurity
and potential degradation product found in the synthesis of Aripiprazole. Chemically identified

as 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one, it represents the hydrolyzed analogue

of the key alkylating intermediate used to attach the carbon linker to the quinolinone core.

Critical Regulatory Note: Researchers must distinguish between pharmacopeial naming
conventions to avoid critical errors in standard selection:

o USP Related Compound B: 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS
889443-20-3).[1][2] [Subject of this guide]

e EP Impurity B: 1-(2,3-dichlorophenyl)piperazine (CAS 119532-26-2).[3][4][5] This is the
piperazine moiety, a completely different structure.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b601586#bc-rfq
https://www.benchchem.com/product/b601586/docs?utm_src=pdf-body#technical-guide-aripiprazole-related-compound-b-cas-889443-20-3
https://store.usp.org/product/1042645
https://www.scribd.com/document/671172774/Dhamtec-Pharma-and-Consultants
https://veeprho.com/impurities/aripiprazole-ep-impurity-b/
https://anantlabs.com/api-impurities-manufacturer/aripiprazole-ep-impurity-b
https://aquigenbio.com/product/aripiprazole-ep-impurity-b/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Profile & Physicochemical Properties[6][7]
[8][9][10]

Property Specification

] 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-
Chemical Name

one
CAS Number 889443-20-3
Molecular Formula C13H17NOs
Molecular Weight 235.28 g/mol
Appearance White to off-white crystalline solid

Soluble in DMSO, Methanol; Sparingly soluble

Solubility )

in Water
pKa ~14.4 (Amide N-H), ~14.8 (Alcohol O-H)
LogP ~1.2 (Predicted)

Formation Mechanism & Synthetic Origin

The presence of Related Compound B is directly linked to the alkylation step in Aripiprazole
manufacturing. The synthesis typically involves the reaction of 7-hydroxy-3,4-dihydroquinolin-
2(1H)-one with a 1,4-dihaloalkane (e.g., 1-bromo-4-chlorobutane).[6]

Primary Formation Pathway: Hydrolysis

The target intermediate is the 4-chlorobutoxy (or bromobutoxy) derivative. If moisture is present
during the reaction (often conducted with bases like

or NaOH) or during the agueous workup, the terminal halogen undergoes nucleophilic
substitution by water (

mechanism), converting the alkyl halide into the primary alcohol—Related Compound B.

Secondary Pathway: Reagent Impurity
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If the alkylating reagent (1-bromo-4-chlorobutane) contains 4-chlorobutanol as an impurity, it
can react directly with the quinolinone core to yield Related Compound B.

7-Hydroxy-3,4-dihydro Alkylation + Dichloropheny!

quinolin-2(1H)-one w; /p@f/y
Intermediate:

> 7-(4-chlorobutoxy)-... Hygrolysm (+H20)

_________ ide Reaction
L Bromo.4-chiorobutane \> Related Compound B

(Hydrolysis Product)

Aripiprazole API

Click to download full resolution via product page

Figure 1: Reaction scheme illustrating the divergence of the key intermediate into Aripiprazole
(Target) or Related Compound B (Impurity) via hydrolysis.

Analytical Characterization & Control

Due to its polarity (free hydroxyl group), Related Compound B elutes significantly earlier than
Aripiprazole in Reverse-Phase HPLC (RP-HPLC).

Method: Gradient RP-HPLC (USP Aligned)

This protocol is adapted from standard pharmacopeial methods for Aripiprazole impurities.
e Column: C18 Endcapped (e.g., Purospher STAR or equiv), 150 x 4.6 mm, 3 pum.

» Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water/Acetonitrile (90:10).

¢ Mobile Phase B: 0.05% TFA in Acetonitrile (90:10).

e Flow Rate: 1.0 - 1.2 mL/min.

e Detection: UV at 254 nm.[7]

e Column Temp: 40°C.

Gradient Table:

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b601586/docs?utm_src=pdf-body-img#technical-guide-aripiprazole-related-compound-b-cas-889443-20-3
https://asianpubs.org/index.php/ajchem/article/download/12126/12107
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Time (min) % Solution A % Solution B
0 80 20
10 40 60
20 10 90
25 10 90
| 26180 | 20 |

Retention Logic
e Related Compound B: RRT ~0.5 - 0.7 (More polar due to -OH).

e Aripiprazole: RRT = 1.0.

e Dimer Impurities: RRT > 1.2 (Highly lipophilic).

I Crude API Sample

i

Sample Prep:
Dissolve in MeOH/ACN

i

RP-HPLC Separation
(C18 Gradient)

Elution Order: . Confirmation
RC B < API < Dimers .

Detection & IDV
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Figure 2: Analytical workflow for the detection and quantification of Related Compound B.

Mass Spectrometry Identification
« lonization: ESI Positive Mode.

e Parent lon: [M+H]* = 236.13 m/z.

o Fragmentation: Loss of water (M-18) is common for primary alcohols, resulting in a fragment
at ~218 m/z. Further fragmentation of the ether linkage yields the quinolinone core ion.

Toxicology & Safety Assessment
As a process impurity, Related Compound B falls under ICH Q3A(R2) guidelines.

o Genotoxicity: The compound lacks the alkyl halide structural alert present in its precursor
(the chloro-butoxy intermediate). It is generally considered a non-mutagenic impurity (Class
4 or 5 under ICH M7), but experimental verification (Ames test) is required for final drug
applications.

e Limits:
o Reporting Threshold: 0.05%
o Identification Threshold: 0.10% (for max daily dose < 2Q)
o Qualification Threshold: 0.15% (for max daily dose < 29)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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